

H-Thr(Me)-OH Solubility: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	H-Thr(Me)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-methyl-L-threonine (**H-Thr(Me)-OH**), a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this N-methylated amino acid.

Introduction to H-Thr(Me)-OH

N-methyl-L-threonine is a derivative of the essential amino acid L-threonine, characterized by a methyl group on the alpha-amino nitrogen. This modification can significantly alter the physicochemical properties of the parent amino acid, including its solubility, lipophilicity, and conformational flexibility. Such changes are of particular interest in peptide and peptidomimetic drug design, as N-methylation can enhance metabolic stability and cell permeability. General studies on N-methylated amino acids suggest that N-methylation can lead to an increase in both aqueous solubility and lipophilicity[1][2][3]. The hydrochloride salt of N-Methyl-L-threonine is also reported to be soluble in water[4].

Quantitative Solubility Data



Specific quantitative solubility data for **H-Thr(Me)-OH** in a range of organic solvents is not readily available in peer-reviewed literature. However, a commercial supplier indicates a solubility of ≥ 50 mg/mL (375.52 mM) in water, noting that this is not the saturation point[5]. For comparative purposes, the table below includes the known aqueous solubility of **H-Thr(Me)-OH** alongside the solubility of its parent amino acid, L-threonine, in various solvents.

Compound	Solvent	Solubility (mol/kg)	Solubility (g/100g)	Temperatur e (°C)	Reference
H-Thr(Me)- OH	Water	\geq 3.75 M (estimated)	≥ 50	Not Specified	[5]
L-Threonine	Water	0.8220	9.79	25	[6]
L-Threonine	Ethylene Glycol	0.3101	3.69	25	[6]
L-Threonine	N,N- Dimethylform amide (DMF)	0.1337	1.59	25	[6]
L-Threonine	Acetonitrile (ACN)	0.1188	1.42	25	[6]
L-Threonine	Dimethylsulfo xide (DMSO)	0.1107	1.32	25	[6]
L-Threonine	Ethanol	Insoluble	-	-	[7]
L-Threonine	Ethyl Ether	Insoluble	-	-	[7]
L-Threonine	Chloroform	Insoluble	-	-	[7]

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the determination of **H-Thr(Me)-OH** solubility in various solvents using the widely accepted shake-flask method followed by UV/Vis spectrophotometric analysis. This method is suitable for determining the thermodynamic solubility of a compound.

Materials and Equipment



- H-Thr(Me)-OH (solid)
- Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol)
- · Vortex mixer
- Thermostatic shaker incubator
- Centrifuge
- Syringe filters (0.22 μm)
- UV/Vis spectrophotometer
- Quartz cuvettes or UV-transparent microplates

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid H-Thr(Me)-OH to a series of vials, each containing a known volume of the different solvents to be tested.
 - Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.
- · Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25
 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Clarification:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant and filter it through a 0.22 μm syringe filter to remove all undissolved particles.

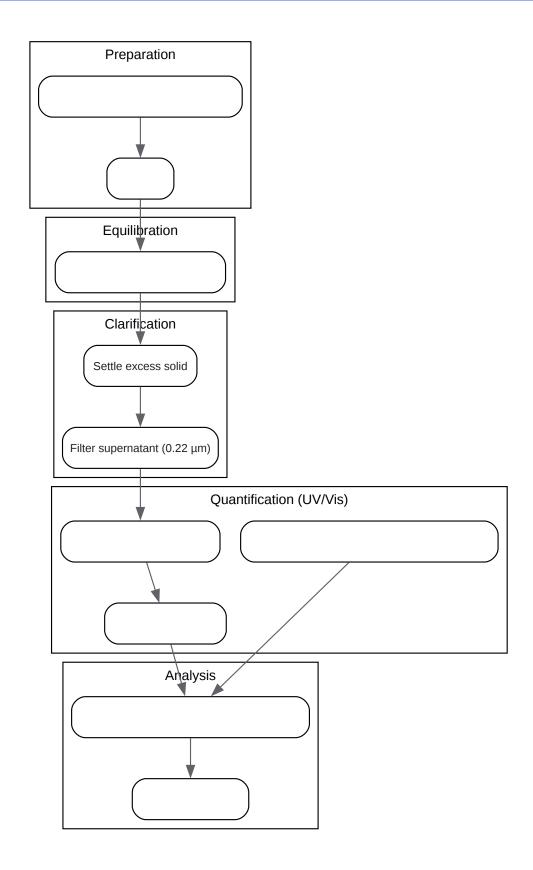


- · Quantification by UV/Vis Spectroscopy:
 - As amino acids without aromatic side chains have low intrinsic UV absorbance, a derivatization step is often necessary for accurate quantification. A common method is ninhydrin derivatization.
 - Standard Curve Preparation: Prepare a series of standard solutions of H-Thr(Me)-OH of known concentrations in the solvent of interest. React each standard with ninhydrin reagent according to a validated protocol to produce a colored product. Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 570 nm for the ninhydrin adduct). Plot a standard curve of absorbance versus concentration.
 - Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve. Derivatize the diluted sample with ninhydrin under the same conditions as the standards.
 - Measure the absorbance of the derivatized sample.
- Calculation of Solubility:
 - Use the standard curve to determine the concentration of H-Thr(Me)-OH in the diluted sample.
 - Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of H-Thr(Me)-OH in the tested solvent at the specified temperature.

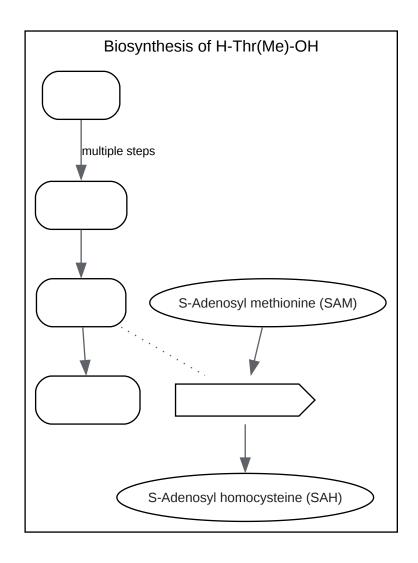
Visualizations

Experimental Workflow for Solubility Determination









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